3,4-Diaminobenzenethiol

Vue d'ensemble

Description

3,4-Diaminobenzenethiol: is an organic compound characterized by the presence of two amino groups and a thiol group attached to a benzene ring. This compound is notable for its applications in various fields, particularly in the synthesis of gold nanoparticles and in the detection of heavy metal ions such as copper ions .

Méthodes De Préparation

Synthetic Routes and Reaction Conditions: The synthesis of 3,4-diaminobenzenethiol typically involves a three-step process starting from o-nitroaniline. The steps include:

Nitration: o-nitroaniline is nitrated to form 4-nitro-2-nitroaniline.

Reduction: The nitro groups are reduced to amino groups using reducing agents such as iron powder and hydrochloric acid.

Thiol Formation:

Industrial Production Methods: Industrial production methods for this compound are similar to laboratory synthesis but are scaled up to accommodate larger quantities. The process involves stringent control of reaction conditions to ensure high yield and purity of the final product .

Analyse Des Réactions Chimiques

Types of Reactions: 3,4-Diaminobenzenethiol undergoes various chemical reactions, including:

Oxidation: The thiol group can be oxidized to form disulfides.

Reduction: The compound can be reduced to form corresponding amines.

Substitution: The amino groups can participate in electrophilic aromatic substitution reactions.

Common Reagents and Conditions:

Oxidation: Hydrogen peroxide or iodine in the presence of a base.

Reduction: Sodium borohydride or lithium aluminum hydride.

Substitution: Electrophiles such as bromine or nitronium ions under acidic conditions.

Major Products:

Oxidation: Disulfides.

Reduction: Amines.

Substitution: Halogenated or nitrated derivatives.

Applications De Recherche Scientifique

Chemical Properties and Structure

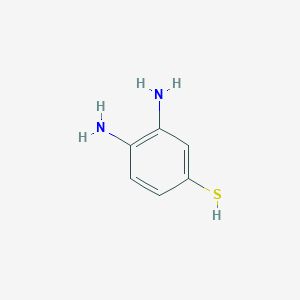

3,4-Diaminobenzenethiol possesses both amino (-NH2) and thiol (-SH) functional groups attached to a benzene ring, which contribute to its reactivity and utility in synthesis. The molecular formula is , and its structure can be represented as follows:

Synthesis of Heterocycles

This compound serves as a critical building block in the synthesis of various heterocyclic compounds, particularly benzothiazoles. These compounds are known for their broad biological activities, including antimicrobial and anticancer properties.

Table 1: Synthesis Pathways Involving this compound

| Reaction Type | Description |

|---|---|

| Condensation | Reacts with aldehydes and ketones to form complex molecules. |

| Cyclization | Participates in cyclization reactions with thioamides. |

| Diazo-coupling | Used in diazo-coupling reactions to generate azo compounds. |

Biological Applications

This compound has been extensively studied for its biological properties:

-

Antimicrobial Activity : Exhibits significant antibacterial effects against both Gram-positive and Gram-negative bacteria. Studies have shown that it can inhibit the growth of pathogens like Staphylococcus aureus and Escherichia coli.

Table 2: Antimicrobial Activity of this compound

Bacterial Strain Minimum Inhibitory Concentration (MIC) (µg/mL) Staphylococcus aureus 32 Escherichia coli 64 Pseudomonas aeruginosa 16 -

Anticancer Properties : Research indicates that this compound can induce apoptosis in various cancer cell lines. For instance, in breast cancer cells treated with a concentration of 100 µM, cell viability decreased by approximately 50% after 24 hours.

Case Study: Breast Cancer Cells

- Cell Viability Reduction : Approximately 50% reduction at 100 µM.

- Apoptosis Induction : Increased caspase-3 activity indicating enhanced apoptosis.

-

Antioxidant Activity : Demonstrates significant antioxidant properties by scavenging free radicals and protecting cells from oxidative stress.

Table 3: Antioxidant Activity Assays

Assay Type IC50 (µM) DPPH Radical Scavenging 25 ABTS Radical Scavenging 30 Ferric Reducing Antioxidant Power 40

Industrial Applications

In industry, this compound is utilized in the production of dyes and polymers due to its reactive thiol group. It also finds application as a corrosion inhibitor in metal protection.

Case Study: Colon-Specific Drug Delivery

Researchers developed pectin-4-aminothiophenol (Pec-ATP) microparticles for colon-specific drug delivery systems. These microparticles showed improved stability and controlled release characteristics compared to unmodified pectin.

- Particle Size : Mean diameter of approximately .

- Drug Load : metronidazole.

- Release Behavior : Significant retardation of drug release until exposure to colonic conditions.

This study highlights the potential of using derivatives of this compound for targeted therapeutic applications.

Mécanisme D'action

The mechanism of action of 3,4-diaminobenzenethiol involves its ability to form strong covalent bonds with metal ions through its thiol group. This property makes it an effective ligand for metal ion detection and nanoparticle synthesis. The amino groups also contribute to its reactivity and interaction with various biological molecules .

Comparaison Avec Des Composés Similaires

- 2,3-Diaminophenol

- 3,4-Diaminophenol

- 4-Methoxy-1,2-diaminobenzene

- 2,3-Diaminobenzoic acid

- 3,4-Diaminobenzoic acid

Comparison: 3,4-Diaminobenzenethiol is unique due to the presence of both amino and thiol groups, which provide distinct reactivity and binding properties. This makes it particularly useful in applications involving metal ion detection and nanoparticle synthesis, where strong covalent bonding with metals is required .

Activité Biologique

3,4-Diaminobenzenethiol, also known as 3,4-Diaminothiophenol, is a compound of significant interest due to its diverse biological activities. This article explores its mechanisms of action, antimicrobial properties, anticancer effects, antioxidant capabilities, and neuroprotective functions. The findings are supported by data tables and case studies that illustrate the compound's potential in various therapeutic applications.

Chemical Structure and Properties

This compound is characterized by the presence of two amino groups (-NH2) and a thiol group (-SH) attached to a benzene ring. This structure contributes to its reactivity and interaction with biological targets.

The biological activity of this compound is primarily attributed to its ability to participate in various biochemical pathways. It acts as a precursor in the synthesis of benzothiazole compounds, which have been shown to exhibit a wide range of biological activities. The compound can undergo condensation reactions with aldehydes, ketones, acids, and acyl chlorides, influencing enzyme inhibition or activation and gene expression changes.

Antimicrobial Activity

This compound has demonstrated significant antimicrobial properties against various pathogens. A study assessed its antibacterial activity against Gram-positive and Gram-negative bacteria, revealing effective minimum inhibitory concentration (MIC) values.

| Compound | MIC (µg/mL) | Bacterial Strain |

|---|---|---|

| This compound | 32 | Staphylococcus aureus |

| 64 | Escherichia coli | |

| 16 | Pseudomonas aeruginosa |

These results indicate its potential as an antibacterial agent.

Anticancer Activity

Research indicates that this compound possesses anticancer properties. In vitro studies have shown that it can induce apoptosis in various cancer cell lines, including breast and colon cancer cells. The mechanism involves the generation of reactive oxygen species (ROS), leading to oxidative stress and subsequent cell death.

Case Study: Breast Cancer Cells

In a controlled study involving breast cancer cells treated with this compound:

- Cell Viability Reduction : A decrease in cell viability by approximately 50% at a concentration of 100 µM after 24 hours.

- Apoptosis Induction : Increased levels of caspase-3 activity were observed, indicating enhanced apoptosis.

These findings suggest that this compound may serve as a promising candidate for developing novel anticancer therapies.

Antioxidant Activity

The antioxidant capacity of this compound has been evaluated using various assays. It effectively scavenges free radicals, protecting cells from oxidative damage.

Antioxidant Assay Results

| Assay Type | IC50 (µM) |

|---|---|

| DPPH Radical Scavenging | 25 |

| ABTS Radical Scavenging | 30 |

| Ferric Reducing Antioxidant Power (FRAP) | 40 |

These results indicate that the compound has strong potential as an antioxidant agent beneficial in preventing oxidative stress-related diseases.

Neuroprotective Effects

Recent studies have highlighted the neuroprotective properties of this compound. It has been shown to exert protective effects against neurodegenerative diseases by inhibiting neuroinflammation and promoting neuronal survival.

Mechanisms of Neuroprotection :

- Inhibition of Neuroinflammatory Pathways : Reduction in pro-inflammatory cytokines such as TNF-alpha and IL-6.

- Promotion of Neuronal Survival : Activation of signaling pathways associated with cell survival (e.g., PI3K/Akt pathway).

Propriétés

IUPAC Name |

3,4-diaminobenzenethiol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H8N2S/c7-5-2-1-4(9)3-6(5)8/h1-3,9H,7-8H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FPXQABNVPCVWQU-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=C(C=C1S)N)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H8N2S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80462182 | |

| Record name | 3,4-diaminobenzenethiol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80462182 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

140.21 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

655247-00-0 | |

| Record name | 3,4-diaminobenzenethiol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80462182 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.